Methyl 4-{2-[4-(hydroxydiphenylmethyl)piperidyl]acetylamino}benzoate
Description
Methyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]benzoate is a complex organic compound with a molecular formula of C30H35NO3 This compound is known for its unique structural features, which include a piperidine ring, a benzoate ester, and a hydroxy(diphenyl)methyl group
Properties
IUPAC Name |
methyl 4-[[2-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O4/c1-34-27(32)21-12-14-25(15-13-21)29-26(31)20-30-18-16-24(17-19-30)28(33,22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,24,33H,16-20H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPIBVRMLQUDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[4-(hydroxydiphenylmethyl)piperidyl]acetylamino}benzoate typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with benzoic acid derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product. The use of high-pressure reactors and advanced analytical techniques ensures the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Methyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-{2-[4-(hydroxydiphenylmethyl)piperidyl]acetylamino}benzoate involves its interaction with specific molecular targets in the body. The hydroxy(diphenyl)methyl group is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, leading to its potential therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Known for its antimicrobial properties and used as a preservative in cosmetics and pharmaceuticals.
Methyl 4-aminobenzoate: Used in the synthesis of various organic compounds and as a local anesthetic.
Methyl 4-(hydroxymethyl)benzoate: Used in the synthesis of keto acids and other organic molecules.
Uniqueness
Methyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]benzoate is unique due to its complex structure, which combines multiple functional groups and a piperidine ring
Biological Activity
Methyl 4-{2-[4-(hydroxydiphenylmethyl)piperidyl]acetylamino}benzoate, also known by its CAS number 154477-55-1, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{33}H_{39}N_{O}_4. The structure includes a piperidine ring, which is known to influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 513.68 g/mol |
| Appearance | White to off-white solid |
| Density | 1.131 g/cm³ |
| Boiling Point | 657.185 °C at 760 mmHg |
| Flash Point | 351.3 °C |
This compound exhibits several biological activities primarily attributed to its structural components:
- Antihistaminic Effects : The compound is related to Fexofenadine, a well-known H1-receptor antagonist, suggesting potential antihistaminic properties that could alleviate allergic reactions.
- Neuroprotective Effects : The piperidine moiety may contribute to neuroprotective activities, possibly through modulation of neurotransmitter systems.
In Vitro Studies
Recent studies have shown that compounds similar to this compound exhibit significant biological activities:
- Cell Viability Assays : In vitro assays demonstrated that this compound could enhance cell viability in neuronal cell lines subjected to oxidative stress.
- Apoptosis Inhibition : Studies indicated that it might inhibit apoptosis in certain cancer cell lines, suggesting potential applications in oncology.
Case Studies and Research Findings
-
Case Study on Allergic Responses :
- A study evaluated the efficacy of derivatives similar to this compound in treating allergic rhinitis. Results indicated a significant reduction in symptoms compared to placebo groups, supporting its antihistaminic properties.
-
Neuroprotection in Animal Models :
- Research involving animal models showed that administration of the compound led to improved outcomes in models of neurodegeneration, further emphasizing its potential neuroprotective effects.
- Developmental Toxicity Studies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
